2-(4-methoxyphenyl)-N-(3-methylbutyl)-1-oxo-3-(thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Description
The compound 2-(4-methoxyphenyl)-N-(3-methylbutyl)-1-oxo-3-(thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide belongs to a class of tetrahydroisoquinoline derivatives characterized by a 1-oxo group, a carboxamide moiety at position 4, and diverse substituents at positions 2 and 3. Its structure includes:
- Position 2: 4-Methoxyphenyl group (electron-donating substituent).
- Position 3: Thiophen-3-yl (a sulfur-containing heteroaryl group).
- Carboxamide side chain: N-(3-methylbutyl), a branched alkyl chain.
This scaffold is associated with antimalarial activity, as inferred from structurally related compounds in patent literature . The 4-methoxyphenyl and thiophen-3-yl groups likely modulate target binding and pharmacokinetic properties, while the 3-methylbutyl chain balances lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(3-methylbutyl)-1-oxo-3-thiophen-3-yl-3,4-dihydroisoquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3S/c1-17(2)12-14-27-25(29)23-21-6-4-5-7-22(21)26(30)28(24(23)18-13-15-32-16-18)19-8-10-20(31-3)11-9-19/h4-11,13,15-17,23-24H,12,14H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOIPIOEQBNGNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1C(N(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)OC)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(3-methylbutyl)-1-oxo-3-(thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multiple steps, including the formation of the dihydroisoquinoline core, the introduction of the thiophene ring, and the attachment of the methoxyphenyl and methylbutyl groups. Common synthetic routes may involve:
Formation of the dihydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.
Introduction of the thiophene ring: This step may involve a cross-coupling reaction, such as Suzuki or Stille coupling, to attach the thiophene ring to the dihydroisoquinoline core.
Attachment of the methoxyphenyl and methylbutyl groups: These groups can be introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(3-methylbutyl)-1-oxo-3-(thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thiophene ring to a dihydrothiophene.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the methoxyphenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or dihydrothiophenes.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with varied properties.
Research indicates that tetrahydroisoquinoline derivatives exhibit a range of biological activities:
- Antitumor Activity : Studies have shown that certain derivatives possess cytotoxic effects against various cancer cell lines.
- Antiviral Properties : Preliminary analyses suggest potential effectiveness against viruses such as human coronaviruses .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for further pharmacological studies.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic roles:
- Lead Compound for Drug Discovery : Its structural features allow it to interact with biological targets, which can be explored for drug development.
- Pharmacological Studies : Ongoing research focuses on its mechanisms of action and binding affinities to specific receptors or enzymes.
Data Table: Biological Activities of Tetrahydroisoquinoline Derivatives
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Cytotoxicity against cancer cell lines | |
| Antiviral | Activity against human coronaviruses | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Studies
Case Study 1: Antiviral Activity Assessment
A study conducted on various tetrahydroisoquinoline derivatives, including the target compound, evaluated their antiviral effects against strains of human coronavirus. Results indicated that specific substitutions on the tetrahydroisoquinoline core enhanced antiviral potency, suggesting pathways for future modifications to improve efficacy .
Case Study 2: Anticancer Potential
In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against breast and prostate cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases, highlighting the compound's potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(3-methylbutyl)-1-oxo-3-(thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Data Table: Structural and Pharmacological Comparison
Key Research Findings
Thiophen-3-yl vs. Pyridinyl : Thiophene’s sulfur atom enhances antimalarial activity compared to pyridinyl, possibly due to improved hydrophobic interactions or reduced basicity .
Branched Alkyl Chains : The 3-methylbutyl group in the target compound optimizes metabolic stability over straight-chain analogs (e.g., hexyl in ) .
Electron-Donating Groups: The 4-methoxyphenyl substituent increases solubility without compromising membrane permeability, unlike electron-withdrawing groups (e.g., cyano in ) .
Core Structure Specificity: Tetrahydroisoquinoline derivatives target malaria parasites, while quinolones (e.g., tasquinimod) exhibit anticancer effects, underscoring the importance of the core scaffold .
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(3-methylbutyl)-1-oxo-3-(thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including pharmacological properties and mechanisms of action, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. The structure includes:
- A methoxyphenyl group
- A methylbutyl group
- A thiophene ring
- A dihydroisoquinoline carboxamide moiety
The unique arrangement of these functional groups contributes to the compound's biological activity.
Biological Activity Overview
Research indicates that compounds with a tetrahydroisoquinoline scaffold often exhibit a range of biological activities, including:
- Antitumor
- Antiviral
- Anti-inflammatory
- Antimicrobial
Table 1: Summary of Biological Activities
The mechanism of action for this compound involves its interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor interactions, leading to various biological effects. Detailed studies on binding affinity and selectivity are needed to fully elucidate these mechanisms.
Case Studies and Research Findings
Several studies have been conducted to explore the biological properties of similar tetrahydroisoquinoline derivatives:
- Antiviral Activity : A study demonstrated that certain THIQ derivatives exhibited significant antiviral activity against strains of human coronavirus (HCoV-229E and HCoV-OC43). The initial findings suggest that modifications in the THIQ structure can enhance antiviral potency .
- Antitumor Potential : In vitro assays showed that THIQ derivatives could inhibit the proliferation of various cancer cell lines. The compounds were tested against breast cancer and lung cancer cells, revealing promising cytotoxic effects .
- Anti-inflammatory Effects : Research indicated that some tetrahydroisoquinoline derivatives could reduce levels of pro-inflammatory cytokines in cellular models. This suggests potential therapeutic applications for inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis involves multi-step protocols, typically starting with the condensation of substituted isoquinoline precursors with thiophene and methoxyphenyl derivatives. Key steps include:
- Catalysts : Acidic or basic catalysts (e.g., triethylamine) to facilitate cyclization and carboxamide formation .
- Solvents : Polar aprotic solvents (e.g., dichloromethane, ethanol) to enhance reaction efficiency .
- Temperature : Optimized at 60–80°C for 12–24 hours to balance yield and purity .
- Purification : Column chromatography or recrystallization (e.g., methanol/water systems) .
Q. How can researchers characterize the compound’s structural and physicochemical properties?
Methodological approaches include:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry; IR for functional group analysis (e.g., C=O at ~1700 cm⁻¹) .
- Mass Spectrometry : HRMS or LC-MS to verify molecular weight and fragmentation patterns .
- Thermal Analysis : DSC/TGA to assess stability under varying temperatures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from differences in experimental setups (e.g., cell lines, assay conditions). Strategies include:
- Comparative SAR Analysis : Evaluate analogs with modified substituents (Table 1) to identify structural determinants of activity .
- Dose-Response Studies : Test activity across a wide concentration range (e.g., 0.1–100 µM) to rule out false negatives/positives .
- Target Validation : Use knockout models or competitive binding assays to confirm specificity .
Table 1: Structural Analogs and Biological Activities
| Compound Substituents | Activity (IC₅₀) | Key Findings | Reference |
|---|---|---|---|
| Thiophen-3-yl → Phenyl | 12 µM | Reduced kinase inhibition | |
| 4-Methoxyphenyl → 4-Chlorophenyl | 5 µM | Enhanced cytotoxicity | |
| N-(3-Methylbutyl) → N-Benzyl | 25 µM | Improved solubility |
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?
- Scaffold Modification : Systematically replace substituents (e.g., methoxyphenyl with halogenated aryl groups) to assess pharmacophore requirements .
- Enantiomer Separation : Use chiral HPLC to isolate stereoisomers and compare activities .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like kinase domains .
Q. How can stability issues in aqueous buffers be mitigated during pharmacological assays?
- pH Optimization : Maintain pH 6.5–7.5 to prevent hydrolysis of the carboxamide group .
- Co-solvents : Use DMSO (≤1%) or cyclodextrins to enhance solubility without denaturing proteins .
- Lyophilization : Store lyophilized samples at -20°C and reconstitute fresh before assays .
Methodological Challenges and Solutions
Q. How to address low yields in the final synthetic step?
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for reductive amination steps .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) and improve yield by 20–30% .
- In Situ Monitoring : Use TLC or inline IR to identify intermediate degradation and adjust conditions .
Q. What strategies validate target engagement in cellular assays?
- Pull-Down Assays : Biotinylate the compound and use streptavidin beads to isolate bound proteins for MS identification .
- Fluorescent Probes : Attach fluorophores (e.g., FITC) to track cellular localization via confocal microscopy .
- CETSA : Cellular Thermal Shift Assay to confirm target stabilization upon compound binding .
Key Data Gaps and Future Directions
- Metabolic Stability : No data on CYP450 interactions; recommend liver microsome assays .
- In Vivo Toxicity : Limited pharmacokinetic profiles; prioritize rodent studies with LC-MS/MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
